2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is a chemical compound that serves as a versatile intermediate in organic synthesis. It combines the functionalities of a boronic acid and a silyl ether, making it useful in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis typically begins with the formation of pyridine-4-boronic acid through a Suzuki-Miyaura cross-coupling reaction.
Silylation: The boronic acid is then reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine to introduce the silyl ether group.
Esterification: Finally, the boronic acid is esterified with pinacol to form the pinacol ester.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. Continuous flow chemistry can also be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The boronic acid moiety can be oxidized to form borates.
Reduction: The pyridine ring can undergo reduction reactions.
Substitution: The silyl ether group can be selectively substituted under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) are used for silyl ether cleavage.
Major Products Formed:
Borates: Resulting from oxidation reactions.
Reduced Pyridines: Obtained through reduction processes.
Substituted Ethers: Formed by substituting the silyl group.
Scientific Research Applications
Chemistry: This compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form biaryls and other complex organic molecules. Biology: It serves as a building block in the synthesis of pharmaceuticals and biologically active compounds. Medicine: The compound is used in the development of drugs targeting various diseases, including cancer and inflammatory conditions. Industry: It finds applications in material science for the synthesis of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through the boronic acid moiety, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes.
Molecular Targets and Pathways Involved:
Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.
Receptors: They can interact with receptors involved in signal transduction pathways.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids used in cross-coupling reactions.
Silyl Ethers: Other silyl-protected compounds.
Uniqueness: 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is unique due to its combination of boronic acid and silyl ether functionalities, which allows for diverse reactivity and applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxysilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-12-13(10-11-19-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGTNJNSVTOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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